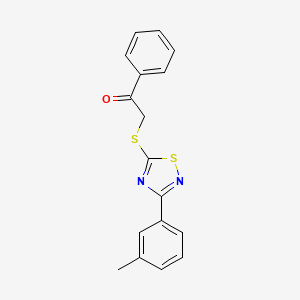
1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone" is a derivative of the thiadiazole class, which is known for its diverse pharmacological activities and potential applications in medicinal chemistry. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the phenyl and m-tolyl groups suggests potential interactions with biological targets, which could be explored for therapeutic benefits.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of a related compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, was achieved by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . This suggests that the synthesis of the compound might also involve a condensation reaction between a thiadiazole aldehyde and a suitable ketone or aldehyde with a phenyl group.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the orientation of the thiadiazole ring and its substituents. For example, in the molecule mentioned above, the 1,2,3-thiadiazol ring is nearly vertical to the phenyl rings . This orientation could influence the molecule's interactions with biological targets and its overall bioactivity.
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the thiadiazole ring and any functional groups attached to the phenyl rings. The reactivity of these sites can be exploited to further modify the compound or to understand its interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and methyl groups can affect these properties by altering the molecule's polarity and steric hindrance . Additionally, the intermolecular interactions, such as hydrogen bonding and π-π stacking, can contribute to the compound's crystal packing and overall stability .
Scientific Research Applications
Anticandidal Activity and Cytotoxicity
Compounds related to 1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone demonstrate significant anticandidal properties with weak cytotoxicities. This was highlighted in a study where different derivatives were synthesized and evaluated for their anticandidal activity and cytotoxic effects against NIH/3T3 cells (Kaplancıklı et al., 2014).
Anticonvulsant Activity
Research on novel derivatives, including N1-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-N4-[1-(4-substituted phenyl)ethanone]-semicarbazone, revealed significant anticonvulsant activity. These compounds were evaluated using models like maximal electroshock seizure and subcutaneous pentylenetrtrazole, indicating the potential of such derivatives in anticonvulsant therapy (Rajak et al., 2009).
Anticholinesterase Activity
Derivatives of 1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exhibit noteworthy anticholinesterase activity. A study synthesizing various derivatives found that compounds with electron-donating substituents showed the highest anticholinesterase activity, making them potential candidates for treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antimicrobial and Antioxidant Activities
Some derivatives of 1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone have shown promising antimicrobial and antioxidant properties. This includes antibacterial activity against various bacteria and the ability to inhibit lipid peroxidation and erythrocyte hemolysis, suggesting potential applications in the development of new antimicrobial and antioxidant agents (Abdel-Wahab et al., 2011).
Anti-Breast Cancer Properties
Derivatives of this compound were also investigated for their potential anti-breast cancer properties. A study focusing on microwave-assisted synthesis of certain derivatives revealed promising activities against MCF-7 tumor cells, indicating potential use in cancer therapy (Mahmoud et al., 2021).
Antituberculosis Activity
Some 3-heteroarylthioquinoline derivatives, synthesized from compounds related to 1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, showed significant in vitro activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antituberculosis drugs (Chitra et al., 2011).
Corrosion Inhibition
Compounds similar to 1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone have been studied for their corrosion inhibition performance on iron. Quantum chemical and molecular dynamics simulations suggest their effectiveness in preventing corrosion, making them useful in material science applications (Kaya et al., 2016).
Mechanism of Action
Future Directions
The study of new compounds like “1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone” is an important part of chemistry. Future research might explore its synthesis, properties, and potential applications. For example, it could be tested for bioactivity to see if it has potential as a drug .
properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-12-6-5-9-14(10-12)16-18-17(22-19-16)21-11-15(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGTYIZJPMPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

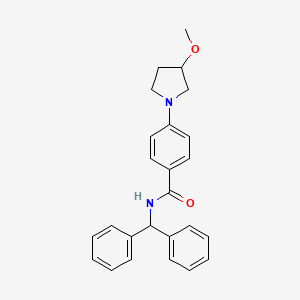
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)
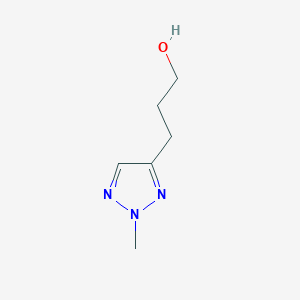
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
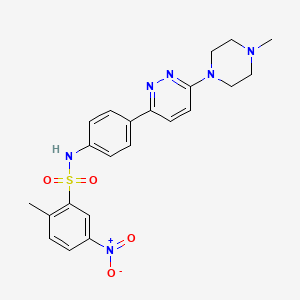
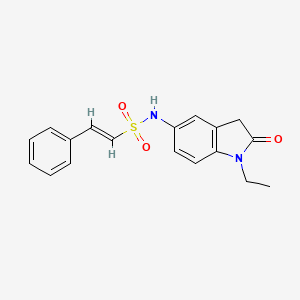
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
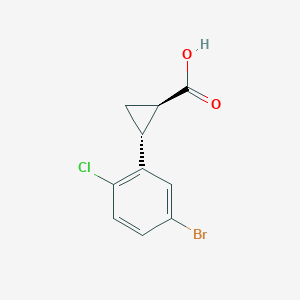
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)